2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives and pyrimidine carboxylic acids. It is recognized for its significance in medicinal chemistry and its potential applications in drug development. The compound features a hydroxymethyl group attached to a piperidine ring, making it a versatile intermediate in organic synthesis.
The compound can be sourced from various chemical suppliers and research databases, which provide detailed information regarding its properties, synthesis, and applications.
This compound is classified under:
The synthesis of 2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid typically involves several methodologies. One common route includes the reaction of piperidine derivatives with appropriate reagents under controlled conditions.
The molecular structure of 2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid can be represented as follows:
The molecular formula is , with a molecular weight of approximately 252.28 g/mol. The compound features a pyrimidine ring substituted at the 5-position with a carboxylic acid and at the 4-position with a hydroxymethyl-piperidine moiety.
The compound undergoes various chemical reactions due to its functional groups. Key reactions include:
These reactions are facilitated by using common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. The conditions for these reactions vary depending on the desired product and its stability.
The mechanism of action of 2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with biological targets, particularly enzymes and receptors involved in neurotransmission.
2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid has diverse applications in scientific research:
Regioselective manipulation of the pyrimidine ring enables precise pharmacophore development while preserving the critical carboxylic acid moiety at position 5. The C2 position demonstrates exceptional reactivity toward nitrogen nucleophiles due to electron-deficient character, allowing efficient piperidine coupling under mild conditions. As evidenced by synthetic routes to related kinase inhibitors, Suzuki-Miyaura cross-coupling at C4/C6 positions can introduce diversifying aryl/heteroaryl groups using brominated precursors, though this requires protection of the carboxylic acid functionality [6]. Microwave-assisted reactions significantly enhance substitution efficiency at C4, achieving >85% yield with 15-minute reaction times when employing Pd(dppf)Cl₂ catalysis. Crucially, the C5-carboxylic acid remains intact during these modifications due to its electron-withdrawing nature directing electrophilic attacks to meta-positions.
Table 1: Regioselective Modification Outcomes at Pyrimidine Positions
Position | Reaction Type | Conditions | Key Products | Yield (%) |
---|---|---|---|---|
C2 | Nucleophilic substitution | K₂CO₃/DMF, 80°C | Piperidine/azetidine hybrids | 70-92 |
C4 | Suzuki coupling | Pd(dppf)Cl₂, MW, 120°C, 15 min | Biaryl derivatives | 85-94 |
C5 | Ester hydrolysis | LiOH/THF-H₂O, rt | Carboxylic acid (core structure) | >95 |
C6 | Halogenation | POCl₃, reflux | Chloropyrimidine intermediates | 65-78 |
The 4-hydroxymethylpiperidine moiety significantly influences conformational flexibility and target binding. Systematic replacement with alternative cyclic amines reveals that piperidine maintains optimal geometric alignment for kinase active sites, with pyrrolidine derivatives exhibiting 3-fold reduced affinity due to ring contraction [6] [9]. The hydroxymethyl group (-CH₂OH) serves dual purposes: (1) enabling PEGylation for extended plasma half-life via ether linkage formation, and (2) facilitating prodrug design through esterification. Hydrogen-bonding studies indicate the hydroxyl group participates in conserved water-mediated interactions with Asp102 in HDAC enzymes, explaining the 50% activity loss observed in methyl-blocked analogs [4]. Spatial optimization demonstrates that hydroxymethyl positioning at the piperidine 4-position provides superior steric accommodation versus 3-substituted isomers, enhancing target selectivity by 40% in biochemical assays.
Table 2: Impact of Piperidine Modifications on Compound Properties
Piperidine Variant | Synthetic Route | Relative Potency | LogP Change | Key Application |
---|---|---|---|---|
4-Hydroxymethyl (core) | Reductive amination | 1.0 (reference) | 0.00 | HDAC inhibitor scaffold |
3-Hydroxymethyl | SNAr with modified azepane | 0.60 | -0.15 | Selectivity profiling |
4-Methyl (no OH) | Catalytic hydrogenation | 0.25 | +0.38 | Lipophilicity studies |
Pyrrolidine-3-methanol | Buchwald-Hartwig amination | 0.33 | -0.42 | Conformational restriction probes |
N-Methylpiperazine | Microwave-assisted coupling | 0.45 | -0.87 | Solubility enhancement |
Solid-phase approaches employing Wang resin enable rapid generation of 200+ analogs through carboxylic acid immobilization. The core acid is anchored via ester linkage to hydroxymethylphenoxy resin (loading: 0.8 mmol/g), permitting sequential on-resin modifications: (1) piperidine nitrogen alkylation using chloroacetates (85% efficiency), (2) pyrimidine C4 functionalization via Pd-mediated cross-coupling, and (3) hydroxymethyl derivatization with acyl chlorides [4]. Critical to success is the use of orthogonal Fmoc protection for the hydroxymethyl group during resin loading, preventing unwanted side reactions. Cleavage with 95% TFA/H₂O simultaneously liberates products and removes protecting groups, achieving >90% recovery of pure compounds after precipitation. This platform facilitates "late-stage" diversification where hydroxymethyl and carboxylic acid groups undergo parallel modifications, generating bifunctionalized analogs such as fluorescent probes (e.g., BODIPY conjugates) and nanoparticle-encapsulated formulations for enhanced biodistribution [4].
Advanced catalytic systems overcome traditional limitations in constructing the pivotal C(piperidine)-N(pyrimidine) linkage. Pd/Xantphos systems demonstrate exceptional efficacy for coupling sterically hindered secondary amines, achieving 92% yield for the core structure at 60°C – a 40% improvement over thermal non-catalyzed methods [5] [7]. Copper(I)-thiophene carboxylate catalysts enable reactions with electron-deficient chloropyrimidines at near-ambient temperatures (50°C), suppressing N-oxide byproduct formation observed with Pd-only systems. Microwave irradiation further reduces reaction times from 48 hours to <30 minutes while maintaining 89-95% yield across 20 substrates. Notably, ethyl 2-chloropyrimidine-5-carboxylate serves as the optimal precursor, where the ester group facilitates both electronic activation for amination and subsequent hydrolysis to the carboxylic acid. Recent breakthroughs include photosensitized iridium catalysis (Ir[dF(CF₃)ppy]₂(dtbpy)) enabling C-N coupling under blue light at room temperature, though substrate scope currently remains limited to unsubstituted piperidines [7].
The C5-carboxylic acid serves as a versatile handle for targeted modifications enhancing drug-like properties. Conversion to:
Carbodiimide-mediated peptide coupling generates bioconjugates for targeted delivery, exemplified by folate-linked derivatives showing 15-fold increased cancer cell uptake. Crucially, all derivatives maintain crystallinity and stability >24 months at -20°C when stored as lyophilized solids. The carboxylic acid group also enables salt formation, with diethanolamine salts exhibiting optimal aqueous solubility (>25 mg/mL) for parenteral formulations without compromising logD values [4] [6].
Table 3: Carboxylic Acid Derivitization Applications
Derivative Type | Reagent System | Biological Property Enhancement | Therapeutic Application |
---|---|---|---|
Primary amide | NH₄Cl/EDCI, 90°C | Blood-brain barrier penetration (+35%) | CNS-targeted agents |
Hydroxamic acid | CDI, NH₂OTHP, then TFA | HDAC inhibition (IC₅₀ < 200 nM) | Oncology therapeutics |
Polyethylene glycol ester | DCC/DMAP, PEG2000 | Plasma half-life extension (8.2-fold) | Sustained-release formulations |
Bioconjugate | EDC/NHS with albumin | Tumor accumulation (12-fold increase) | Targeted cancer therapy |
Sodium salt | NaOH/EtOH precipitation | Aqueous solubility (>30 mg/mL) | Injectable formulations |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: